molecular formula C24H27N3O4 B12449616 2-tert-butyl-N-{3-[(2-methylpropyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

2-tert-butyl-N-{3-[(2-methylpropyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B12449616
M. Wt: 421.5 g/mol
InChI Key: CYLXEWLUOQMPAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-TERT-BUTYL-N-{3-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a tert-butyl group, a carbamoylphenyl group, and a dioxoisoindole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-TERT-BUTYL-N-{3-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXAMIDE typically involves multiple steps. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-TERT-BUTYL-N-{3-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, often using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted carbamoyl derivatives.

Scientific Research Applications

2-TERT-BUTYL-N-{3-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate.

    Materials Science: It is explored for its use in the development of advanced materials with specific properties.

    Biology: It is investigated for its potential biological activities, including enzyme inhibition.

    Industry: It is used in the synthesis of complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-TERT-BUTYL-N-{3-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-TERT-BUTYL-N-{3-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXAMIDE: shares similarities with other dioxoisoindole derivatives.

    N-Phenylphthalimide: Another compound with a similar core structure but different substituents.

    N-(tert-Butyl)phthalimide: Similar in having a tert-butyl group but lacks the carbamoylphenyl moiety.

Uniqueness

The uniqueness of 2-TERT-BUTYL-N-{3-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C24H27N3O4

Molecular Weight

421.5 g/mol

IUPAC Name

2-tert-butyl-N-[3-(2-methylpropylcarbamoyl)phenyl]-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C24H27N3O4/c1-14(2)13-25-20(28)15-7-6-8-17(11-15)26-21(29)16-9-10-18-19(12-16)23(31)27(22(18)30)24(3,4)5/h6-12,14H,13H2,1-5H3,(H,25,28)(H,26,29)

InChI Key

CYLXEWLUOQMPAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.